molecular formula C22H19N7O3 B2624787 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea CAS No. 1203359-84-5

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea

Cat. No.: B2624787
CAS No.: 1203359-84-5
M. Wt: 429.44
InChI Key: CESWUVJSNBSMKG-UHFFFAOYSA-N
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Description

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, pyrimidine, phenyl, and dihydrobenzo[b][1,4]dioxin moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 6-(1H-pyrazol-1-yl)pyrimidine and 2,3-dihydrobenzo[b][1,4]dioxin-6-amine. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea
  • 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)urea

Uniqueness

Compared to similar compounds, 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3/c30-22(28-17-6-7-18-19(12-17)32-11-10-31-18)27-16-4-2-15(3-5-16)26-20-13-21(24-14-23-20)29-9-1-8-25-29/h1-9,12-14H,10-11H2,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESWUVJSNBSMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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